molecular formula C14H16NNaO8 B1664980 Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate CAS No. 120595-80-4

Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

Cat. No.: B1664980
CAS No.: 120595-80-4
M. Wt: 349.27 g/mol
InChI Key: OINXIJJEOMGKPB-CYRSAHDMSA-M
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Description

Acetaminophen Glucuronide (sodium salt) is an inactive metabolite of the widely used analgesic and antipyretic agent acetaminophen. It is formed via the glucuronidation of acetaminophen by the UDP-glucuronosyltransferase isoforms UGT1A6, UGT1A9, UGT1A1, and UGT2B15 . This compound is significant in the study of drug metabolism and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen Glucuronide (sodium salt) typically involves the glucuronidation of acetaminophen. One method involves the reaction of acetaminophen with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . Another synthetic route includes the reaction of methyl 4-(acetamido)phenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid with water in tetrahydrofuran and methanol, followed by treatment with potassium carbonate .

Industrial Production Methods: Industrial production of Acetaminophen Glucuronide (sodium salt) often employs enzymatic glucuronidation using recombinant human UDP-glucuronosyltransferase enzymes. This method ensures high specificity and yield .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: Acetaminophen Glucuronide (sodium salt) is unique due to its formation through glucuronidation, a major phase II metabolic pathway. This distinguishes it from other metabolites like acetaminophen sulfate, which is formed via sulfation .

Properties

CAS No.

120595-80-4

Molecular Formula

C14H16NNaO8

Molecular Weight

349.27 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1

InChI Key

OINXIJJEOMGKPB-CYRSAHDMSA-M

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+]

SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetaminophen glucuronide, 4-Acetamidophenol Glucuronide, APAP Glucuronide, 4'-Hydroxyacetanilide Glucuronide, Paracetamol Glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate
Reactant of Route 2
Reactant of Route 2
Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate
Reactant of Route 3
Reactant of Route 3
Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate
Reactant of Route 4
Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate
Reactant of Route 5
Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate
Reactant of Route 6
Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

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